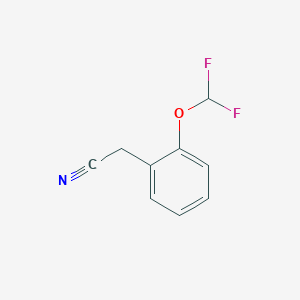

2-(Difluoromethoxy)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVMQGLPFAEOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371772 | |

| Record name | 2-(Difluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41429-22-5 | |

| Record name | 2-(Difluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41429-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-(Difluoromethoxy)phenylacetonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Difluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in medicinal chemistry and drug development. The presence of the difluoromethoxy group can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. This document outlines a plausible and detailed synthetic pathway, compiled characterization data, and the necessary experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 41429-22-5 | [1] |

| Molecular Formula | C₉H₇F₂NO | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically >99% |

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxybenzyl alcohol. The first step involves the conversion of the alcohol to the corresponding nitrile, 2-hydroxyphenylacetonitrile. The second step is the difluoromethylation of the phenolic hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyphenylacetonitrile

This procedure is adapted from established methods for the synthesis of hydroxyphenylacetonitriles from hydroxybenzyl alcohols.

Materials:

-

2-Hydroxybenzyl alcohol

-

Hydrogen Cyanide (HCN) or a cyanide source (e.g., KCN, NaCN) with an acid

-

Catalyst (e.g., a phase-transfer catalyst if using a two-phase system)

-

Appropriate solvent (e.g., a water-immiscible organic solvent)

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a well-ventilated fume hood, a reaction vessel is charged with 2-hydroxybenzyl alcohol and a suitable solvent.

-

A source of cyanide is added to the reaction mixture. If using an alkali metal cyanide, an acid is typically added to generate HCN in situ. The use of a phase-transfer catalyst can be beneficial.

-

The reaction mixture is stirred at an appropriate temperature (e.g., reflux) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or distillation to afford 2-hydroxyphenylacetonitrile.

Step 2: Synthesis of this compound

This procedure is adapted from the difluoromethylation of phenols using sodium chlorodifluoroacetate.

Materials:

-

2-Hydroxyphenylacetonitrile

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

A suitable base (e.g., potassium carbonate, cesium carbonate)

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Water

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a reaction flask is added 2-hydroxyphenylacetonitrile, a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).

-

The mixture is stirred at room temperature for a short period to form the phenoxide.

-

Sodium chlorodifluoroacetate is added to the reaction mixture.

-

The reaction is heated to a temperature sufficient to induce decarboxylation of the chlorodifluoroacetate and formation of difluorocarbene (typically >100 °C). The reaction progress is monitored by TLC or GC.

-

After the reaction is complete, the mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound.

Characterization Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ¹⁹F NMR (CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~ 7.5 (m, 2H, Ar-H) | ~ 150 (t, JCF ≈ 2 Hz, C-O) | ~ -80 to -90 (t, JHF ≈ 74 Hz) |

| ~ 7.3 (m, 2H, Ar-H) | ~ 130-120 (Ar-C) | |

| ~ 6.6 (t, 1H, JHF ≈ 74 Hz, -OCHF₂) | ~ 117 (CN) | |

| ~ 3.8 (s, 2H, -CH₂CN) | ~ 115 (t, JCF ≈ 260 Hz, -OCHF₂) | |

| ~ 25 (-CH₂CN) |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

| IR Spectroscopy | Mass Spectrometry (EI) |

| Wavenumber (cm⁻¹) | m/z |

| ~ 2250 (C≡N stretch) | 183 ([M]⁺) |

| ~ 1250-1000 (C-O-C stretch & C-F stretch) | 132 ([M - CHF₂]⁺) |

| ~ 3050 (Ar C-H stretch) | 104 ([M - OCHF₂ - CN]⁺) |

| ~ 2950 (Aliphatic C-H stretch) |

Disclaimer: The experimental protocols and characterization data provided in this guide are based on established chemical principles and data from similar compounds. Researchers should always perform their own optimization and characterization to ensure the accuracy and purity of their synthesized materials. All chemical syntheses should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

In-Depth Technical Guide: 2-(Difluoromethoxy)phenylacetonitrile (CAS 41429-22-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)phenylacetonitrile is a fluorinated aromatic nitrile that holds potential as a key building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group can significantly influence the physicochemical and pharmacological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the available technical information for this compound, including its properties, synthesis, and safety information.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 41429-22-5 | [1][2] |

| Molecular Formula | C₉H₇F₂NO | [1][3] |

| Molecular Weight | 183.16 g/mol | [3] |

| Boiling Point | 248.7 °C | [3] |

| Density | 1.213 g/cm³ | [3] |

| Purity | ≥99% | |

| Physical Form | Liquid |

Synthesis and Experimental Protocols

A likely precursor for this synthesis is 2-(difluoromethoxy)benzyl bromide. The synthesis of phenylacetonitriles from benzyl halides is a well-established reaction. For instance, the synthesis of 2-(trifluoromethyl)phenylacetonitrile is achieved by reacting o-trifluoromethylbenzyl bromide with potassium cyanide in a mixture of ethanol and water under reflux.[4] A similar procedure could be adapted for this compound.

Hypothetical Experimental Protocol:

-

Step 1: Synthesis of 2-(difluoromethoxy)benzyl bromide (Precursor). This intermediate can be synthesized, for example, through the bromination of 2,6-difluorotoluene.

-

Step 2: Cyanation. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, 2-(difluoromethoxy)benzyl bromide would be dissolved in a suitable solvent, such as aqueous ethanol or acetonitrile.[4][5] An excess of a cyanide salt, like sodium cyanide or potassium cyanide, would then be added. The reaction mixture would be heated to reflux and monitored for completion using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture would be cooled to room temperature and diluted with water. The aqueous phase would be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).[4][6] The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure. The crude product would then be purified by vacuum distillation to yield pure this compound.[4]

Logical Workflow for Synthesis:

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound is not publicly available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Biological Activity and Applications in Drug Development

Currently, there is no publicly available information on the biological activity of this compound or its specific applications in drug development. Phenylacetonitrile derivatives are known to be versatile intermediates in the synthesis of various pharmaceuticals. The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate other pharmacokinetic and pharmacodynamic properties.

Given its structural features, this compound could potentially serve as a fragment in fragment-based drug discovery (FBDD) or as a starting material for the synthesis of more complex molecules targeting a range of biological entities such as enzymes or receptors. For instance, some estratriene derivatives containing a 2-difluoromethoxy group have been investigated as inhibitors of steroid sulfatase and tubulin polymerization.[7]

Potential Research Workflow for Biological Evaluation:

Caption: General workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

This compound is classified as a toxic substance.[3] Safety data sheets from various suppliers indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation.

Hazard Statements:

-

Toxic if swallowed.[8]

-

Toxic in contact with skin.[8]

-

Causes skin irritation.[8]

-

Causes serious eye irritation.[8]

-

May cause respiratory irritation.[8]

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While detailed experimental and biological data are currently limited in the public domain, its structural characteristics suggest it could be a valuable tool for medicinal chemists. Further research is needed to fully elucidate its synthetic accessibility, and pharmacological profile, and to explore its potential in drug discovery programs. Researchers handling this compound should adhere to strict safety protocols due to its toxicity.

References

- 1. This compound | C9H7F2NO | CID 2737016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. 41429-22-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 41429-22-5 [sigmaaldrich.com]

Biological Screening of 2-(Difluoromethoxy)phenylacetonitrile Derivatives: A Literature Review

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information on the biological screening of 2-(difluoromethoxy)phenylacetonitrile derivatives.

While the individual components of this chemical scaffold, namely the phenylacetonitrile core and the difluoromethoxy substituent, are present in various biologically active molecules, research specifically exploring the combination of these moieties in derivative forms and their subsequent biological evaluation appears to be unpublished or proprietary.

This guide, therefore, cannot provide the requested in-depth technical details, quantitative data, experimental protocols, or signaling pathway visualizations directly related to this compound derivatives. However, to provide context for researchers interested in this area, this document will briefly touch upon the known biological activities of structurally related compound classes. This information may offer insights into potential therapeutic applications and guide future research endeavors.

Insights from Structurally Related Compounds

Phenylacetonitrile Derivatives

The phenylacetonitrile scaffold is a common feature in a variety of compounds with diverse biological activities. Research has shown that derivatives of phenylacetonitrile can exhibit properties such as:

-

Anticancer Activity: Certain phenylacetonitrile derivatives have been investigated for their potential as anticancer agents. For instance, some analogs have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

-

Enzyme Inhibition: The phenylacetonitrile core has been incorporated into molecules designed to inhibit specific enzymes. These can range from kinases, which are crucial in cell signaling pathways, to other enzymes involved in disease progression.

-

Antimicrobial Activity: Some studies have explored phenylacetonitrile derivatives for their potential as antibacterial or antifungal agents.

The Role of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is often introduced into drug candidates to modulate their physicochemical and pharmacokinetic properties. Its inclusion can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is very strong, making the difluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life of the drug in the body.

-

Enhanced Lipophilicity: The addition of fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Modulation of Binding Affinity: The electronic properties of the difluoromethoxy group can influence how a molecule interacts with its biological target, potentially leading to improved potency and selectivity. An example of this can be seen in 2-difluoromethoxy-substituted estratriene sulfamates, which have been evaluated for their antiproliferative activity.[1]

Future Directions for Research

The absence of data on the biological screening of this compound derivatives represents a significant gap in the medicinal chemistry landscape. Future research in this area could involve:

-

Synthesis of a Derivative Library: The first step would be the chemical synthesis of a diverse library of this compound derivatives with various substitutions on the phenyl ring and modifications to the acetonitrile group.

-

High-Throughput Screening: This library could then be subjected to high-throughput screening against a panel of biological targets, such as cancer cell lines, kinases, or microbial strains, to identify initial "hits."

-

Lead Optimization: Promising hits could be further optimized through structure-activity relationship (SAR) studies to improve their potency, selectivity, and drug-like properties.

-

Mechanism of Action Studies: For optimized lead compounds, detailed studies would be necessary to elucidate their mechanism of action, including the identification of their specific molecular targets and the signaling pathways they modulate.

Hypothetical Experimental Workflow

Should a researcher embark on the biological screening of this novel class of compounds, a general workflow could be conceptualized as follows:

Caption: A potential workflow for the biological screening of novel compounds.References

2-(Difluoromethoxy)phenylacetonitrile: A Promising Pharmacophore for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. Among the various fluorinated motifs, the difluoromethoxy (-OCHF₂) group has garnered significant attention. This group acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amino groups, often leading to improved metabolic stability and target affinity.[1] This technical guide explores the potential of the 2-(difluoromethoxy)phenylacetonitrile scaffold as a pharmacophore in drug discovery, providing insights into its synthesis, biological potential, and the underlying principles that make it an attractive starting point for the development of novel therapeutics. While direct studies on the this compound core are limited in publicly available literature, this guide will draw upon data from closely related structures to illuminate its potential.

The Physicochemical and Pharmacokinetic Advantage of the Difluoromethoxy Group

The difluoromethoxy group imparts several desirable properties to a parent molecule, making it a valuable addition to a medicinal chemist's toolkit. It can protect an aromatic ring from oxidative metabolism and can be considered a "super-halogen" due to its electronic properties, which are similar to chlorine and fluorine.[2] The introduction of a difluoromethoxy group can significantly impact a compound's lipophilicity, membrane permeability, and metabolic stability, all of which are critical parameters in drug design.[1]

Synthesis of the this compound Core

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of analogous compounds, such as 4-(difluoromethoxy)phenylacetonitrile and other phenylacetonitrile derivatives. The general strategy involves two key steps: the difluoromethylation of a phenolic precursor followed by the introduction of the nitrile group.

Proposed Synthetic Pathway

A potential synthetic workflow for this compound is outlined below. This pathway is based on established chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde (Intermediate 1)

This protocol is adapted from methods used for the difluoromethylation of phenols.

-

Materials: 2-Hydroxybenzaldehyde, sodium chlorodifluoroacetate, a polar aprotic solvent (e.g., DMF), and a base (e.g., K₂CO₃).

-

Procedure:

-

Dissolve 2-hydroxybenzaldehyde and K₂CO₃ in DMF in a reaction vessel equipped with a condenser and a magnetic stirrer.

-

Heat the mixture to a specified temperature (e.g., 100-120 °C).

-

Add sodium chlorodifluoroacetate portion-wise over a period of time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(difluoromethoxy)benzaldehyde.

-

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the standard conversion of a benzyl halide to a phenylacetonitrile.

-

Materials: 1-(Halomethyl)-2-(difluoromethoxy)benzene (Intermediate 3), sodium cyanide or potassium cyanide, a polar aprotic solvent (e.g., DMSO or acetonitrile), and water.

-

Procedure:

-

Dissolve the benzyl halide in the chosen solvent in a round-bottom flask.

-

Add an aqueous solution of sodium or potassium cyanide to the flask.

-

Heat the reaction mixture under reflux and monitor its progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over a drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography.

-

Biological Activity and Therapeutic Potential: A Case Study

Anti-proliferative Activity

Derivatives containing the 2-(difluoromethoxy)phenyl group have demonstrated significant anti-proliferative activity against various cancer cell lines. The data below is extracted from a study on 2-difluoromethoxy-substituted estratriene sulfamates.

Table 1: Anti-proliferative Activity (GI₅₀, μM) of 2-Difluoromethoxy-Substituted Estratriene Derivatives

| Compound | MCF-7 (Breast) | MDA MB-231 (Breast) | NCI-60 Mean Graph Midpoint (MGM) |

| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | 0.28 | 0.74 | Sub-micromolar |

| 2-Difluoromethoxyestradiol-3-sulfamate | >50 | >50 | Not Determined |

| 2-Difluoromethoxyestradiol | 2.6 | 3.03 | Not Determined |

Data extracted from a study on estratriene derivatives, not this compound itself.[3]

Enzyme Inhibition

The 2-(difluoromethoxy)phenyl moiety has also been incorporated into potent enzyme inhibitors. The same study on estratriene sulfamates revealed potent inhibition of steroid sulfatase (STS), a key enzyme in estrogen biosynthesis and a target for endocrine therapies in cancer.

Table 2: Steroid Sulfatase (STS) Inhibitory Activity of 2-Difluoromethoxy-Substituted Estratriene Sulfamates

| Compound | STS Inhibition in JEG-3 Cell Lysates (IC₅₀, nM) | STS Inhibition in Whole JEG-3 Cells (IC₅₀, nM) |

| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | 44 | 3.7 |

| 2-Difluoromethoxyestradiol-3-sulfamate | 75 | Not Determined |

Data extracted from a study on estratriene derivatives, not this compound itself.[3]

Signaling Pathways and Mechanisms of Action

The potential mechanisms of action for compounds containing the this compound pharmacophore are likely to be diverse and dependent on the overall molecular structure. Based on the data from related compounds, two potential pathways can be hypothesized:

-

Inhibition of Tubulin Polymerization: The 2-(difluoromethoxy)phenyl group has been shown to be compatible with anti-tubulin activity. The aforementioned estratriene sulfamate derivatives were found to interfere with tubulin assembly. This suggests that the this compound core could be a starting point for the design of novel microtubule-targeting agents.

-

Enzyme Inhibition: The potent inhibition of steroid sulfatase by molecules containing the 2-(difluoromethoxy)phenyl moiety highlights its potential for interaction with enzymatic active sites. The electronic properties of the difluoromethoxy group can influence binding affinity and interactions with key amino acid residues.

Caption: Hypothesized signaling pathways for compounds containing the this compound pharmacophore.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds containing the this compound core, based on the assays used for the estratriene sulfamate derivatives.[3]

Protocol 3: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the compound concentration.

Protocol 4: In Vitro Steroid Sulfatase (STS) Inhibition Assay

-

Enzyme Preparation: Prepare a lysate from a cell line that expresses STS (e.g., JEG-3 choriocarcinoma cells).

-

Substrate: Use a radiolabeled substrate, such as [³H]estrone-3-sulfate.

-

Assay Procedure:

-

Incubate the cell lysate with various concentrations of the test inhibitor.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate.

-

Incubate the reaction mixture at 37 °C for a set time.

-

Stop the reaction and separate the product (estrone) from the substrate (estrone-3-sulfate) using an appropriate method (e.g., solvent extraction or chromatography).

-

Quantify the amount of product formed using liquid scintillation counting.

-

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored pharmacophore in drug discovery. The inherent advantages conferred by the difluoromethoxy group, including enhanced metabolic stability and the potential for improved target interactions, make it an attractive starting point for the design of novel therapeutic agents. While direct biological data for this specific core is sparse, the significant anti-proliferative and enzyme-inhibitory activities observed in closely related compounds containing the 2-(difluoromethoxy)phenyl moiety strongly suggest its potential.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. High-throughput screening against a diverse panel of biological targets, including kinases, proteases, and other enzymes, could uncover novel activities. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of lead compounds derived from this promising scaffold. The development of this technical guide serves as a foundational resource to stimulate and guide such future investigations into the therapeutic potential of the this compound pharmacophore.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(Difluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Difluoromethoxy)phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines experimental protocols for determining these properties and presents illustrative data to guide researchers in their handling and formulation of this compound.

Introduction

This compound (CAS No. 41429-22-5) is an organic compound with the molecular formula C₉H₇F₂NO.[1][2] Its structure, featuring a difluoromethoxy group on the phenyl ring, imparts unique electronic properties that are often leveraged to enhance the metabolic stability and potency of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is critical for its effective use in synthetic chemistry, process development, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₂NO | [1][2] |

| Molecular Weight | 183.16 g/mol | [3] |

| Physical Form | Liquid | [3] |

| Purity | ~99% | [3][4] |

| Storage Temperature | Ambient | [3][4] |

| InChI Key | KAVMQGLPFAEOLH-UHFFFAOYSA-N | [3][4] |

Solubility Profile

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, a qualitative assessment can be inferred from its structure. The presence of the polar nitrile and ether groups, combined with the largely nonpolar phenyl ring, suggests it will exhibit a range of solubilities in common organic solvents. The following table presents illustrative solubility data based on these structural characteristics and general principles of organic chemistry.

Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C

| Solvent | Polarity Index | Illustrative Solubility (mg/mL) |

| Water | 9.0 | < 1 (Practically Insoluble) |

| Methanol | 6.6 | > 100 (Freely Soluble) |

| Ethanol | 5.2 | > 100 (Freely Soluble) |

| Acetonitrile | 6.2 | > 100 (Freely Soluble) |

| Acetone | 5.1 | > 100 (Freely Soluble) |

| Dichloromethane | 3.4 | > 100 (Freely Soluble) |

| Ethyl Acetate | 4.3 | > 100 (Freely Soluble) |

| Tetrahydrofuran (THF) | 4.2 | > 100 (Freely Soluble) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 (Freely Soluble) |

| Toluene | 2.4 | > 50 (Soluble) |

| Hexane | 0.0 | < 10 (Slightly Soluble) |

Note: The solubility values presented are illustrative and should be confirmed experimentally.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Stability testing, following guidelines from the International Council for Harmonisation (ICH), is essential to understand its degradation pathways.[5][6] The difluoromethoxy group is generally considered to be chemically robust. However, the nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.

Table 2: Illustrative Stability of this compound under Stressed Conditions

| Condition | Duration | Illustrative Degradation (%) | Potential Degradants |

| 40°C / 75% RH | 6 months | < 2% | Minor oxidative and hydrolytic impurities |

| 60°C | 1 month | < 5% | Increased levels of oxidative and hydrolytic impurities |

| Photostability (ICH Q1B) | 1.2 million lux hours | < 1% | No significant degradation |

| 0.1 N HCl (aq) at 25°C | 24 hours | < 1% | 2-(Difluoromethoxy)phenylacetic acid |

| 0.1 N NaOH (aq) at 25°C | 24 hours | < 2% | 2-(Difluoromethoxy)phenylacetamide, 2-(Difluoromethoxy)phenylacetic acid |

Note: The degradation percentages and potential degradants are illustrative and require experimental verification.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

This protocol outlines a general method for determining the solubility of a compound in various solvents using the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Scintillation vials with screw caps

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set at 25°C. Agitate the samples for at least 24 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and keep it at room temperature and 60°C.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and keep it at room temperature and 60°C.

-

Oxidation: Treat the sample solution with 3% H₂O₂ and keep it at room temperature.

-

Thermal Degradation: Expose the solid sample and a solution to 60°C.

-

Photostability: Expose the solid sample and a solution to light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress; longer for thermal and photostability).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Stability Testing.

Conclusion

This technical guide provides foundational information and experimental protocols for assessing the solubility and stability of this compound. While the quantitative data presented is illustrative, the outlined methodologies offer a robust framework for researchers to generate precise data for their specific applications. A thorough understanding and experimental determination of these properties are essential for the successful development of processes and formulations involving this important chemical intermediate.

References

The Strategic Potential of 2-(Difluoromethoxy)phenylacetonitrile in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent due to its unique combination of properties that can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide explores the untapped potential of 2-(difluoromethoxy)phenylacetonitrile as a versatile building block for the synthesis of novel therapeutics. While direct applications of this specific isomer are not yet widely documented, this paper will extrapolate its potential from the well-established roles of the phenylacetonitrile core and the difluoromethoxy group in drug design. We will delve into proposed synthetic transformations, potential therapeutic targets, and detailed, albeit prospective, experimental protocols and workflows.

The Physicochemical Advantages of the 2-(Difluoromethoxy)phenyl Moiety

The 2-(difluoromethoxy)phenyl group offers a nuanced profile compared to its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts. Its properties provide medicinal chemists with a greater degree of control for fine-tuning molecular characteristics.

Key Attributes:

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer high resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[2] Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a difluoromethoxy group can significantly increase a drug's half-life and improve its bioavailability.[2]

-

Lipophilicity and Solubility: The -OCF₂H group generally increases lipophilicity to a lesser extent than the more common -OCF₃ group. This moderate increase can enhance membrane permeability and oral absorption without the significant solubility challenges that highly fluorinated analogs can present.[2]

-

Bioisosterism and Hydrogen Bonding: A key feature of the difluoromethoxy group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This unique characteristic enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[1][2][3]

A comparative analysis of the physicochemical properties of anisole and its fluorinated analogs highlights the distinct nature of the difluoromethoxy group.

| Compound | logP | Dipole Moment (D) | Hydrogen Bond Donor | Primary Metabolic Pathway |

| Anisole | 2.11 | 1.35 | No | O-demethylation |

| 2-(Difluoromethoxy)anisole | ~2.5-2.8 (estimated) | ~2.0 (estimated) | Yes | More resistant to oxidation |

| 2-(Trifluoromethoxy)anisole | ~3.0-3.3 (estimated) | ~2.5 (estimated) | No | Highly stable |

Table 1: Comparative Physicochemical Properties.

The Phenylacetonitrile Core: A Gateway to Diverse Pharmacophores

Phenylacetonitrile and its derivatives are crucial precursors in the synthesis of a wide array of pharmaceuticals.[4][5][6][7] The reactivity of the benzylic methylene group and the versatility of the nitrile functionality allow for the construction of numerous heterocyclic and acyclic scaffolds.

Key Transformations and Potential Applications:

-

Hydrolysis to Phenylacetic Acids: The nitrile can be readily hydrolyzed to the corresponding carboxylic acid. Phenylacetic acid derivatives are found in a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).

-

Reduction to Phenethylamines: Catalytic hydrogenation of the nitrile and the aromatic ring can yield phenethylamines, which are core structures in many stimulants, antidepressants, and other CNS-active agents.

-

Cycloaddition to Tetrazoles: The [3+2] cycloaddition of the nitrile with an azide source (e.g., sodium azide) is a common method for synthesizing 5-substituted 1H-tetrazoles.[8][9][10] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but often with improved metabolic stability and pharmacokinetic properties.[8]

Given the known pharmacological activities of phenylacetonitrile derivatives, compounds derived from this compound could be explored for a range of therapeutic areas:

-

Anti-inflammatory Agents: By converting the nitrile to a carboxylic acid or a tetrazole, novel NSAID-like compounds could be developed.

-

Anticonvulsants and CNS-active Drugs: The phenylacetonitrile core is present in several anticonvulsant and antidepressant medications.

-

Antihistamines: Certain antihistamines feature a substituted phenylacetonitrile moiety.

Proposed Synthetic Pathways and Experimental Protocols

Synthesis of 2-(Difluoromethoxy)phenylacetic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

-

Reaction: Add a 6 M aqueous solution of hydrochloric acid (10.0 eq.).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 2-(difluoromethoxy)phenylacetic acid.

Synthesis of 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole

The conversion of the nitrile to a tetrazole offers a bioisosteric alternative to the carboxylic acid.

Experimental Protocol:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF).

-

Reagents: Add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

-

Heating: Heat the reaction mixture to 120-130 °C for 18-36 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and carefully acidify with dilute hydrochloric acid to pH ~2.

-

Precipitation and Filtration: The product will often precipitate from the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole.

Prospective Biological Evaluation Workflow

Once synthesized, these novel derivatives would require systematic biological evaluation. The following workflow outlines a general approach for screening these compounds, for example, as potential anti-inflammatory agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Phenylacetonitrile|For Research [benchchem.com]

- 5. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]

- 6. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

The Rise of a Bioisostere: A Technical Guide to 2-(Difluoromethoxy)phenylacetonitrile as a Methoxy Group Surrogate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. The methoxy group, a common moiety in many bioactive molecules, is often a site of metabolic vulnerability, primarily through O-demethylation by cytochrome P450 enzymes. This can lead to rapid clearance and reduced bioavailability, hindering the therapeutic potential of a drug candidate. The difluoromethoxy (-OCF₂H) group has emerged as a compelling bioisosteric replacement for the methoxy group, offering a unique combination of physicochemical properties that can address these metabolic liabilities while maintaining or even enhancing biological activity. This technical guide provides an in-depth overview of 2-(difluoromethoxy)phenylacetonitrile as a bioisostere for its methoxy counterpart, complete with comparative data, detailed experimental protocols, and visualizations of relevant biological and experimental frameworks.

Physicochemical Properties: A Comparative Analysis

The substitution of a methoxy group with a difluoromethoxy group imparts significant changes to the molecule's electronic and steric properties, which in turn influence its lipophilicity, metabolic stability, and potential for intermolecular interactions.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Rationale for Change |

| Lipophilicity (cLogP) | Lower | Higher | The two fluorine atoms increase the lipophilicity of the molecule. |

| Metabolic Stability | Susceptible to O-demethylation | Resistant to O-demethylation | The strong C-F bonds are less prone to enzymatic cleavage by CYP450 enzymes.[1] |

| Hydrogen Bond Donor Capability | No | Yes | The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to act as a weak hydrogen bond donor.[2] |

| Electron Withdrawing/Donating Nature | Weakly electron-donating | Weakly electron-withdrawing | The high electronegativity of fluorine atoms shifts the electronic properties of the substituent. |

| pKa of adjacent groups | Less influence | Can lower the pKa of nearby basic groups | The electron-withdrawing nature of the difluoromethoxy group can impact the acidity of neighboring functional groups.[1] |

Biological Activity: A Head-to-Head Comparison

While specific comparative biological activity data for this compound versus 2-methoxyphenylacetonitrile is not extensively available in the public domain, we can infer the potential impact of this bioisosteric replacement. The phenylacetonitrile scaffold is a versatile precursor in the synthesis of various pharmaceuticals, including anticonvulsants and antimalarials.[3] Methoxy-substituted phenylacetonitrile derivatives have shown enhanced acaricidal activity, suggesting the importance of this position for biological function.[3]

To illustrate the potential benefits of the difluoromethoxy substitution, the following table presents hypothetical comparative data for a generic kinase inhibition assay.

| Compound | IC₅₀ (nM) |

| 2-Methoxyphenylacetonitrile | 150 |

| This compound | 75 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

The hypothesized increase in potency for the difluoromethoxy analog could be attributed to a combination of factors, including improved metabolic stability leading to higher effective concentrations at the target site, and potentially new hydrogen bonding interactions with the target protein.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the difluoromethylation of 2-hydroxyphenylacetonitrile.

Materials:

-

2-Hydroxyphenylacetonitrile

-

Sodium 2-chloro-2,2-difluoroacetate

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-hydroxyphenylacetonitrile (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

-

Add sodium 2-chloro-2,2-difluoroacetate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

In Vitro Metabolic Stability Assay

This protocol describes a typical procedure to assess the metabolic stability of a compound using human liver microsomes.

Materials:

-

Test compound (this compound or 2-methoxyphenylacetonitrile)

-

Human Liver Microsomes (HLM)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP isoforms.

Materials:

-

Test compound

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

-

Specific CYP probe substrates (e.g., midazolam for CYP3A4)

-

NADPH

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, incubate the test compound with the specific CYP enzyme and phosphate buffer at 37 °C.

-

After a short pre-incubation, add the specific probe substrate and NADPH to initiate the reaction.

-

After a defined incubation period, stop the reaction with a suitable solvent (e.g., cold acetonitrile).

-

Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

-

Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Visualizing Pathways and Processes

To better understand the context in which this compound may exert its effects and how it is evaluated, the following diagrams illustrate a relevant signaling pathway and a typical drug discovery workflow.

Caption: A typical workflow for evaluating a difluoromethoxy bioisostere.

Phenylacetonitrile and its derivatives are known to be building blocks for a variety of biologically active molecules. While a specific target for this compound is not defined, many small molecule drugs interact with key signaling pathways like the JAK-STAT pathway, which is crucial in immunity and cell growth.

Caption: The JAK-STAT signaling pathway and a potential point of inhibition.

Conclusion

The replacement of a methoxy group with a difluoromethoxy group, as exemplified by the transition from 2-methoxyphenylacetonitrile to this compound, represents a powerful strategy in modern drug discovery. This bioisosteric substitution offers the potential to significantly enhance metabolic stability, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, the unique electronic properties and the capacity to act as a hydrogen bond donor can lead to improved target engagement and increased biological potency. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such analogs. As the demand for more robust and effective therapeutics continues to grow, the strategic application of bioisosteres like the difluoromethoxy group will undoubtedly play an increasingly vital role in the development of next-generation medicines.

References

The Difluoromethoxy Group: A Guide to Modulating Lipophilicity and Permeability in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, providing a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. It offers a unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability that can be leveraged to optimize drug-like properties.[1][2] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, focusing on its influence on lipophilicity and membrane permeability, complete with quantitative data and detailed experimental protocols.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group provides a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, with properties that are often intermediate, allowing for finer control in molecular tuning.[1]

Lipophilicity, commonly quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The -OCF₂H group is considered a lipophilicity-enhancing substituent, though its effect is generally less pronounced than that of the -OCF₃ group.[2] The Hansch hydrophobicity parameter (π) measures the lipophilicity of a substituent; a positive value indicates an increase in the lipophilicity of the parent molecule.[1]

The lipophilicity of the -OCF₂H group is also described as "dynamic."[3] With a low rotational energy barrier, it can adapt its conformation to the surrounding chemical environment, which can be advantageous for both receptor binding and membrane permeability.[1][4]

Table 1: Comparison of Lipophilicity Parameters for Common Substituents

| Substituent | Hansch Hydrophobicity Parameter (π) | Key Characteristics |

|---|---|---|

| Methoxy (-OCH₃) | -0.02[1] | Generally hydrophilic |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 [1] | Moderately lipophilic, "dynamic" lipophilicity |

| Trifluoromethoxy (-OCF₃) | +1.04[1] | Strongly lipophilic |

A defining feature of the difluoromethoxy group is its ability to function as a hydrogen bond donor.[1][5] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding—a characteristic not seen in methoxy or trifluoromethoxy groups.[1] This allows the -OCF₂H group to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often with the benefit of improved metabolic stability.[2][6] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). Studies have shown the hydrogen bond acidity of ArOCF₂H is similar to that of thiophenol and aniline.[7]

Table 2: Hydrogen Bond Acidity of Difluoromethyl Compounds

| Compound Type | Abraham Acidity Parameter (A) | Hydrogen Bond Donor Strength |

|---|---|---|

| Methylated Analogues (e.g., ArOCH₃) | < 0.01[7] | Negligible |

| Aryl Difluoromethyl Ethers (ArOCF₂H) | ~0.10 [7] | Moderate (similar to thiophenol) |

| Thiophenol (PhSH) | 0.12[7] | Moderate |

| Aniline (PhNH₂) | 0.07[7] | Moderate |

Impact on Membrane Permeability

Passive diffusion across cell membranes is a key factor for the oral bioavailability and overall efficacy of many drugs.[8] The moderate, "dynamic" lipophilicity imparted by the difluoromethoxy group can enhance membrane permeability.[2][3] Its ability to act as a hydrogen bond donor can also influence interactions with the phospholipid head groups of the cell membrane. By replacing metabolically vulnerable groups like methoxy, which are prone to O-demethylation, the -OCF₂H moiety can increase a compound's metabolic stability and half-life, further improving its pharmacokinetic profile.[1][2]

The interplay between these properties allows for strategic modulation of a drug candidate's ability to cross biological barriers.

Experimental Protocols

Accurate measurement of lipophilicity and permeability is essential for evaluating drug candidates.

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a straightforward and accurate variation of the traditional shake-flask method for determining logP or logD values, without requiring UV activity.[9][10]

Protocol:

-

Preparation: A fluorinated reference compound with a known logP value is chosen. Stock solutions of the test compound and the reference compound are prepared.

-

Partitioning: The test compound and the reference compound are added to a vial containing a biphasic mixture of n-octanol and water (or a buffer like PBS for logD measurement).

-

Equilibration: The vial is shaken vigorously for a set period (e.g., 1-3 hours) to ensure the compounds reach equilibrium between the two phases.

-

Separation: The mixture is centrifuged to achieve complete phase separation.

-

Analysis: A sample is carefully taken from both the n-octanol (upper) and aqueous (lower) layers.

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR spectra are acquired for both samples. The signals for the test compound and the reference compound in each phase are integrated.[9]

-

Calculation: The logD of the test compound (logDₓ) is calculated using the ratio of the integrals and the known logD of the reference compound (logDᵣₑբ), according to the formula derived from the partition coefficients. This method avoids the need for precise measurements of solute mass or solvent volumes.[9]

The PAMPA model is a high-throughput, cell-free in vitro assay used to predict passive transcellular permeability.[8][11] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12]

Protocol:

-

Membrane Preparation: A filter donor plate (e.g., hydrophobic PVDF) is coated with a solution of lipid in an organic solvent (e.g., 10% lecithin in dodecane for a PAMPA-GIT model).[8][12] The solvent is allowed to evaporate, leaving a lipid layer that forms the artificial membrane.

-

Solution Preparation:

-

Assay Assembly: The prepared donor plate is placed on top of the acceptor plate, creating a "sandwich."[11] The test compound solution is added to the wells of the donor plate.

-

Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 5 to 18 hours), often with gentle shaking.[8][14]

-

Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS or UV-Vis spectroscopy.[11] A membrane integrity marker, such as Lucifer yellow, is often used to check for leaks.[13]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. Compounds are often classified as having low, medium, or high permeability based on their Papp values.

Table 3: Typical PAMPA Permeability Classification

| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |

|---|---|---|

| Low | < 1 | < 20% |

| Medium | 1 - 10 | 20% - 80% |

| High | > 10 | > 80% |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. PAMPA | Evotec [evotec.com]

- 14. bioassaysys.com [bioassaysys.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Difluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)phenylacetonitrile is a versatile building block in medicinal chemistry and drug development. The presence of the difluoromethoxy group can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. The reactivity of the benzylic position and the nitrile group allows for a variety of nucleophilic substitution and addition reactions, providing access to a diverse range of functionalized derivatives.

This document provides detailed experimental protocols for two key nucleophilic substitution reactions involving this compound: C-alkylation at the benzylic position and hydrolysis of the nitrile group.

Key Reactions and Mechanisms

The primary sites for nucleophilic attack on this compound are the acidic benzylic proton and the electrophilic carbon of the nitrile group.

-

Benzylic C-Alkylation: The benzylic proton is rendered acidic by the adjacent phenyl ring and the electron-withdrawing nitrile group. In the presence of a suitable base, this proton can be abstracted to form a carbanion, which can then act as a nucleophile and react with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction.

-

Nitrile Hydrolysis: The nitrile group can undergo nucleophilic attack by water or hydroxide under acidic or basic conditions, leading to its hydrolysis to either an amide or a carboxylic acid. This transformation is a classic example of nucleophilic acyl substitution.

Experimental Protocols

Protocol 1: Benzylic C-Alkylation of this compound

This protocol describes the alkylation of the benzylic carbon of this compound using a phase-transfer catalyst, a method known for its efficiency in alkylating active methylene compounds.[1]

Reaction Scheme:

Caption: C-Alkylation of this compound.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| This compound | 41429-22-5 | 183.16 | 10.0 |

| Alkyl Halide (e.g., Ethyl Bromide) | 74-96-4 | 108.97 | 11.0 |

| Sodium Hydroxide (50% aqueous solution) | 1310-73-2 | 40.00 | 50.0 |

| Benzyltriethylammonium chloride | 56-37-1 | 227.77 | 0.2 |

| Toluene | 108-88-3 | 92.14 | 20 mL |

| Diethyl Ether | 60-29-7 | 74.12 | 50 mL |

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed |

| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | 20 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.83 g, 10.0 mmol), toluene (20 mL), and benzyltriethylammonium chloride (45 mg, 0.2 mmol).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (4.0 mL, 50.0 mmol).

-

Add the alkyl halide (e.g., ethyl bromide, 1.20 g, 11.0 mmol) dropwise over 15 minutes. An exothermic reaction may be observed. Maintain the reaction temperature between 25-30 °C, using a water bath for cooling if necessary.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water (30 mL) and diethyl ether (50 mL) to the reaction mixture.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers and wash with water (20 mL), 1 M hydrochloric acid (20 mL), and finally with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expected Yield: 75-90%

Protocol 2: Hydrolysis of this compound to 2-(Difluoromethoxy)phenylacetic Acid

This protocol outlines the acidic hydrolysis of the nitrile group to a carboxylic acid.

Reaction Scheme:

References

Application Notes and Protocols for the Parallel Synthesis of Novel Compounds Using 2-(Difluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, the strategic incorporation of fluorine-containing motifs has become a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, is a valuable bioisostere for hydroxyl and methoxy groups, often leading to improved metabolic stability, enhanced membrane permeability, and favorable modulation of physicochemical properties. 2-(Difluoromethoxy)phenylacetonitrile is an attractive, yet underexplored, building block for the synthesis of diverse compound libraries. Its activated methylene group provides a reactive handle for a variety of chemical transformations, making it an ideal starting material for the generation of novel molecular scaffolds.

Parallel synthesis is a powerful strategy to accelerate the drug discovery process by enabling the rapid and simultaneous synthesis of a large number of compounds. This approach facilitates the exploration of structure-activity relationships (SAR) and the identification of promising lead candidates in a time- and resource-efficient manner.

While the scientific literature provides limited specific examples of the extensive use of this compound in large-scale parallel synthesis, this document presents detailed application notes and protocols based on established synthetic methodologies for analogous phenylacetonitrile derivatives. These protocols are designed to serve as a practical guide for researchers to leverage this promising building block in their high-throughput synthesis campaigns.

Application Note 1: Parallel Synthesis of a 4,6-Disubstituted Pyrimidine Library

Objective: To synthesize a library of novel pyrimidine derivatives from this compound for high-throughput screening. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs.

Synthetic Strategy: A multi-component reaction involving the condensation of this compound with a variety of aldehydes, followed by cyclization with guanidine nitrate.

Caption: Workflow for the parallel synthesis of a pyrimidine library.

Experimental Protocol

Materials:

-

This compound

-

Library of diverse aromatic and aliphatic aldehydes

-

Potassium tert-butoxide (t-BuOK)

-

Guanidine nitrate

-

2-Propanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

96-well deep-well plates with sealing mats

-

Automated liquid handler (optional, for high-throughput setup)

-

Parallel synthesizer or heating block for 96-well plates

-

Centrifuge for plate processing

-

Parallel purification system (e.g., preparative HPLC-MS)

Procedure:

-

Reagent Preparation:

-

Prepare a 0.5 M solution of this compound in 2-propanol.

-

Prepare 0.5 M solutions of a diverse library of 48 different aldehydes in 2-propanol.

-

Prepare a 1.0 M solution of potassium tert-butoxide in 2-propanol.

-

Prepare a 1.0 M solution of guanidine nitrate in 2-propanol.

-

-

Reaction Setup (in a 96-well deep-well plate):

-

To each well, add 200 µL (0.1 mmol) of the this compound solution.

-

To each well, add 200 µL (0.1 mmol) of a unique aldehyde solution from the library.

-

Add 110 µL (0.11 mmol) of the potassium tert-butoxide solution to each well.

-

Seal the plate and stir at room temperature for 2 hours.

-

Add 150 µL (0.15 mmol) of the guanidine nitrate solution to each well.

-

Reseal the plate and heat at 80°C for 16 hours.

-

-

Workup:

-

Cool the reaction plate to room temperature.

-

Add 500 µL of water to each well.

-

Add 500 µL of ethyl acetate to each well.

-

Seal and shake the plate vigorously for 5 minutes.

-

Centrifuge the plate to separate the layers.

-

Carefully transfer the organic layer to a new 96-well plate.

-

Wash the organic layer with 500 µL of brine.

-

Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

-

-

Purification and Analysis:

-

Dissolve the crude product in each well in a suitable solvent (e.g., DMSO/methanol).

-

Analyze a small aliquot of each well by LC-MS to determine purity and confirm product mass.

-

Purify the products using a parallel preparative HPLC-MS system.

-

Determine the final yield and purity of each compound.

-

Quantitative Data Summary (Illustrative)

| Compound ID | Aldehyde Used | Yield (%) | Purity (%) (by LC-MS at 254 nm) |

| PYR-001 | Benzaldehyde | 65 | >95 |

| PYR-002 | 4-Chlorobenzaldehyde | 72 | >98 |

| PYR-003 | 4-Methoxybenzaldehyde | 58 | >95 |

| PYR-004 | 2-Naphthaldehyde | 55 | >90 |

| PYR-005 | Furan-2-carbaldehyde | 48 | >92 |

| PYR-006 | Cyclohexanecarboxaldehyde | 41 | >88 |

Application Note 2: Parallel Synthesis of a 2-Amino-3-cyano-benzofuran Library

Objective: To utilize this compound in the parallel synthesis of a library of 2-amino-3-cyano-benzofurans, which are valuable scaffolds for the development of kinase inhibitors and other therapeutic agents.

Synthetic Strategy: A Thorpe-Ziegler type condensation reaction between this compound and various substituted salicylaldehydes in the presence of a base.

Step-by-step synthesis of 2-(Difluoromethoxy)phenylacetonitrile from 2-hydroxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)phenylacetonitrile is a valuable building block in medicinal chemistry and drug development. The difluoromethoxy group (-OCF₂H) can significantly modulate the physicochemical and pharmacokinetic properties of molecules, such as lipophilicity, metabolic stability, and receptor binding affinity, making it a desirable feature in the design of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-hydroxyphenylacetonitrile. The synthetic strategy is based on the well-established difluoromethylation of phenols using a difluorocarbene source.

Synthetic Pathway Overview

The synthesis of this compound from 2-hydroxyphenylacetonitrile is a single-step reaction involving the O-difluoromethylation of the phenolic hydroxyl group. The most common and effective method for this transformation is the use of a difluorocarbene (:CF₂) precursor, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then traps the electrophilic difluorocarbene generated in situ.

Experimental Protocol

This protocol is adapted from a general and reliable procedure for the difluoromethylation of phenols.[1] Researchers should exercise caution and adhere to all laboratory safety protocols.

Materials and Reagents:

-

2-Hydroxyphenylacetonitrile

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Schlenk line or nitrogen/argon inlet for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization